[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride
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Overview
Description
[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a chlorophenyl group and a methanol moiety. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 4-chlorobenzaldehyde with benzylamine, followed by the reduction of the resulting imine to form the desired amine. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications, such as enzyme inhibitors or receptor agonists .
Medicine: In medicine, derivatives of this compound are investigated for their potential as pharmaceutical agents. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- [2-[Amino(phenyl)methyl]-4-fluorophenyl]methanol;hydrochloride
- [2-[Amino(phenyl)methyl]-4-bromophenyl]methanol;hydrochloride
- [2-[Amino(phenyl)methyl]-4-iodophenyl]methanol;hydrochloride
Comparison: Compared to its analogs, [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride exhibits unique properties due to the presence of the chlorine atom. The chlorine atom can influence the compound’s reactivity, solubility, and biological activity. For example, the electron-withdrawing nature of chlorine can enhance the compound’s stability and affect its interaction with biological targets .
Properties
CAS No. |
52220-75-4 |
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Molecular Formula |
C14H15Cl2NO |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
[2-[amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-12-7-6-11(9-17)13(8-12)14(16)10-4-2-1-3-5-10;/h1-8,14,17H,9,16H2;1H |
InChI Key |
ZBQFZQTVLFHUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)N.Cl |
Origin of Product |
United States |
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